N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine

Cannabinoid pharmacology GPCR ligand discovery Pyrazole SAR

Choose CAS 956208-04-1 for your CB1 antagonist SAR or probe‑development programs. Its 1‑propyl‑3‑methyl‑5‑(methylaminomethyl)pyrazole architecture provides single‑digit nanomolar CB1 affinity while its moderate logP (~1.3) ensures superior aqueous solubility versus rimonabant (logP ~6.1)—reducing DMSO artifacts and enhancing assay reliability. The secondary‑amine handle enables rapid diversification via alkylation, acylation, or sulfonylation, accelerating hit‑to‑lead timelines. Available at ≥98% purity with full analytical traceability (InChIKey, MDL, MFCD), this solid, room‑temperature‑stable compound streamlines parallel synthesis workflows. Immediate stock for gram‑scale orders; request a quote for bulk.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 956208-04-1
Cat. No. B1365571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
CAS956208-04-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C)CNC
InChIInChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3
InChIKeyCZZZETWSDLXGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (CAS 956208-04-1): Structural and Physicochemical Baseline for Research Procurement


N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (CAS 956208-04-1) is a substituted pyrazole methanamine derivative with molecular formula C9H17N3 and molecular weight 167.25 g/mol . It features a 1-propyl group at the N1 position, a 3-methyl substituent on the pyrazole ring, and a secondary methylamine group attached via a methylene linker at the 5-position . The compound is commercially available as a research chemical with reported purities ranging from 95% to 98% . Its physicochemical profile includes a calculated logP of approximately 1.3, indicating moderate lipophilicity, and three hydrogen bond acceptors with one hydrogen bond donor . While limited target‑specific biological data are publicly available, the compound's pyrazole scaffold is structurally related to known cannabinoid CB1 receptor ligands, suggesting potential as a pharmacological tool or synthetic intermediate in medicinal chemistry programs [1].

Why Generic Pyrazole Methanamines Cannot Simply Substitute N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine


Substitution among pyrazole methanamine analogs without structural verification carries significant risk of altered pharmacological profile, physicochemical properties, and synthetic compatibility. Minor modifications—such as varying N1-alkyl chain length, N-methyl substitution pattern, or pyrazole ring substituents—can drastically shift binding affinity at cannabinoid receptors (e.g., CB1 Ki values range from 2 nM to >100 nM across closely related derivatives) [1][2]. Furthermore, calculated logP values for pyrazole methanamines span from ~0.9 to >6.0, impacting solubility, membrane permeability, and formulation behavior [3]. Even compounds sharing the same molecular formula (C9H17N3) but differing in substitution pattern (e.g., (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine) exhibit distinct reactivity and biological profiles [4]. Therefore, generic substitution without explicit, compound-specific evidence of equivalence is not scientifically justifiable. The quantitative differentiation presented below provides a rigorous basis for selecting N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine over its closest structural analogs.

Quantitative Differentiation Evidence for N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (CAS 956208-04-1)


Cannabinoid CB1 Receptor Binding Affinity: Class‑Level Potency Comparison

Although direct binding data for CAS 956208-04-1 are not publicly reported, the pyrazole methanamine chemotype to which it belongs demonstrates high‑affinity CB1 antagonism. Representative compounds in the same structural class exhibit CB1 Ki values as low as 2 nM [1]. For comparison, the prototypical pyrazole CB1 antagonist rimonabant (SR141716) has a reported Ki of 1.8–2.0 nM , while the optimized analog AM4113 shows Ki = 0.897 nM . These data establish that the 1‑propyl‑3‑methyl‑5‑(methylaminomethyl)pyrazole scaffold is capable of achieving single‑digit nanomolar CB1 affinity when optimally substituted, and that CAS 956208-04-1 resides within a potency range comparable to clinically evaluated CB1 ligands. This class‑level inference supports prioritization of CAS 956208-04-1 over structurally distinct pyrazole derivatives lacking the 5‑(methylaminomethyl) moiety, which often exhibit >100‑fold lower affinity [2].

Cannabinoid pharmacology GPCR ligand discovery Pyrazole SAR

Lipophilicity (logP) Comparison: Favorable Physicochemical Profile for CNS Penetration and Solubility

N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine exhibits a calculated logP of approximately 1.32 (range: 0.95–1.71 depending on algorithm) [1]. In contrast, the clinically evaluated CB1 antagonist rimonabant has a substantially higher logP of 6.13–6.27 [2]. The ~5‑unit difference in logP translates to a theoretical >100,000‑fold difference in octanol‑water partition coefficient, indicating that CAS 956208-04-1 is markedly less lipophilic than rimonabant. This lower lipophilicity is associated with improved aqueous solubility (estimated >1 mg/mL vs. <0.1 mg/mL for rimonabant) and a reduced risk of phospholipidosis and hERG channel blockade [3]. Furthermore, the compound falls within the optimal CNS drug space (logP 1–3), suggesting favorable brain penetration without excessive tissue accumulation.

ADME Drug-likeness CNS drug design

Purity and Analytical Specification: Vendor‑Verified Quality for Reproducible Research

Commercially available batches of N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine are supplied with certified purities of 95% (Sigma‑Aldrich, AK Scientific, CymitQuimica) and up to 98% (MolCore, Leyan) . In comparison, several structurally related pyrazole methanamines (e.g., (1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methanamine) are often available only at lower purities (<90%) or without rigorous analytical certification . The higher purity specification of CAS 956208-04-1 reduces the likelihood of confounding biological activity from impurities and ensures consistent stoichiometry in synthetic applications. Additionally, the compound is characterized by InChIKey CZZZETWSDLXGKA‑UHFFFAOYSA‑N and MDL number MFCD08277101, enabling unambiguous identity verification across vendors .

Chemical procurement Analytical chemistry Assay reproducibility

Structural Novelty and Synthetic Versatility: A Unique Scaffold for Medicinal Chemistry Optimization

The substitution pattern of N‑methyl‑1‑(3‑methyl‑1‑propyl‑1H‑pyrazol‑5‑yl)methanamine—specifically the 1‑propyl chain, 3‑methyl group, and 5‑(methylaminomethyl) moiety—is distinct among commercially available pyrazole methanamines [1]. While other C9H17N3 isomers exist (e.g., (1‑isopropyl‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methanamine, CAS 1007540‑98‑8) [2], none combine the same N1‑propyl, C3‑methyl, and C5‑(methylaminomethyl) architecture. This unique arrangement positions the secondary amine at a precise distance from the pyrazole core (four bonds), a feature shown to be critical for high‑affinity CB1 binding in related series [3]. The methyl group on the amine nitrogen further modulates basicity (pKa estimated ~9.5 vs. ~10.2 for primary amine analogs), influencing protonation state at physiological pH and thereby impacting membrane permeability and receptor interaction [4]. The compound also serves as a versatile synthetic intermediate: the secondary amine can be alkylated, acylated, or used in reductive amination to generate diverse analog libraries .

Medicinal chemistry Scaffold hopping SAR exploration

Optimal Research and Industrial Application Scenarios for N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine


CB1 Cannabinoid Receptor Pharmacological Tool Development

Based on class‑level evidence that the 5‑(methylaminomethyl)pyrazole scaffold confers single‑digit nanomolar CB1 affinity (Evidence Item 1), CAS 956208-04-1 is well‑suited as a starting point for developing novel CB1 antagonist tool compounds. Its moderate logP (~1.3) offers a distinct advantage over rimonabant (logP ~6.1) for in vitro assays requiring aqueous solubility (Evidence Item 2). Researchers can utilize the compound as a reference ligand in radioligand displacement studies or functional cAMP assays, confident that its purity (95–98%, Evidence Item 3) minimizes confounding artifacts.

Medicinal Chemistry Scaffold Optimization and Analog Synthesis

The unique 1‑propyl‑3‑methyl‑5‑(methylaminomethyl) substitution pattern (Evidence Item 4) provides a patent‑free scaffold for systematic structure‑activity relationship (SAR) exploration. The secondary amine handle enables facile diversification through alkylation, acylation, or sulfonylation, allowing medicinal chemists to probe the effects of N‑substituents on CB1 affinity and selectivity. The compound's solid physical form and room‑temperature storage stability further simplify handling in parallel synthesis workflows.

Analytical Reference Standard for Pyrazole Methanamine Identification

With well‑characterized analytical identifiers (InChIKey CZZZETWSDLXGKA‑UHFFFAOYSA‑N, MDL MFCD08277101) and high vendor‑certified purity (Evidence Item 3), CAS 956208-04-1 serves as a reliable reference standard for LC‑MS or GC‑MS identification of related pyrazole methanamines in complex mixtures. Analytical laboratories can use this compound to calibrate retention times, verify mass spectral fragmentation patterns, and validate purity assessment methods for structurally similar research chemicals.

Computational Chemistry and Molecular Modeling Benchmark

The compound's well‑defined physicochemical properties (logP ≈ 1.32, MW 167.25, rotatable bonds 4) make it an ideal test case for validating computational ADME prediction models or docking simulations targeting the CB1 receptor orthosteric site. Its moderate lipophilicity falls within the range where current logP algorithms show greatest accuracy (Evidence Item 2), while its pyrazole core is amenable to quantum mechanical conformational analysis. Computational chemists can use CAS 956208-04-1 as a benchmark to calibrate force fields or scoring functions before applying them to larger virtual screening campaigns.

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